Coniferin

Beschreibung

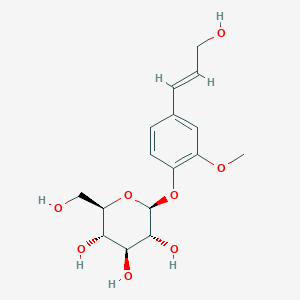

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-29-3, 124151-33-3 | |

| Record name | Coniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 531-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Coniferin Biosynthesis and Metabolic Pathways

Phenylpropanoid Pathway Integration in Coniferin Synthesis

This compound biosynthesis is intricately linked to the phenylpropanoid pathway, a major metabolic route in plants responsible for producing a diverse array of secondary metabolites, including lignin (B12514952) precursors nih.govwikipedia.org. This pathway channels carbon from photosynthesis towards the synthesis of these compounds nih.govfrontiersin.orgfrontiersin.org.

Precursors and Upstream Metabolism (e.g., Phenylalanine)

The general phenylpropanoid pathway initiates with the amino acid L-phenylalanine (Phe) nih.govwikipedia.org. Phenylalanine is a critical metabolic node that connects primary and secondary metabolism in plants, serving as a precursor for numerous compounds vital for plant growth, development, and defense nih.govfrontiersin.org. In the first enzymatic step, phenylalanine ammonia-lyase (PAL) converts phenylalanine into trans-cinnamic acid, releasing an ammonium (B1175870) molecule nih.govwikipedia.orgfrontiersin.org. Subsequent enzymatic reactions, including hydroxylations and methylations, lead to the formation of various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid nih.govwikipedia.org. These acids are then converted to their corresponding CoA esters, with p-coumaroyl-CoA being a central precursor for monolignols, flavonoids, and other phenylpropanoids nih.govwikipedia.orgnih.gov.

Role of Coniferyl Alcohol as a Direct Precursor

Coniferyl alcohol is a direct precursor to this compound oup.comontosight.ai. Within the phenylpropanoid pathway, the reduction of cinnamic acids to their corresponding aldehydes, and further reduction, yields monolignols, including p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol wikipedia.org. Coniferyl alcohol is then glucosylated to form this compound oup.comontosight.aimdpi.com. This compound accumulates to high levels in gymnosperms, especially during spring cambial reactivation, suggesting its role as a readily metabolizable precursor for lignin oup.comnih.govresearchgate.netchemfaces.com. Studies using deuterium-labeled precursors have shown that coniferyl alcohol can be stored as this compound after glucosylation, and subsequently incorporated into lignin acs.org.

Glucosylation of Coniferyl Alcohol to this compound

The conversion of coniferyl alcohol to this compound is a glucosylation reaction, where a glucose molecule is transferred to coniferyl alcohol ontosight.aimdpi.com. This process is crucial for the stability, solubility, detoxification, and transport of various plant secondary metabolites frontiersin.orgoup.com.

UDP-Glucose:Coniferyl Alcohol Glucosyltransferase (CAGT) Activity and Characterization

The enzyme responsible for catalyzing the synthesis of this compound from coniferyl alcohol and uridine (B1682114) 5′-diphosphoglucose (UDP-glucose) is UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT), also known as UDP-glucose:coniferyl alcohol 4′-β-D-glucosyltransferase (EC 2.4.1.111) oup.comontosight.airesearchgate.netwikipedia.org. CAGT activity has been detected in various plant tissues, including hypocotyls of spruce seedlings, and the cambial zone and differentiating xylem of Pinus strobus and Pinus banksiana oup.comresearchgate.netresearchgate.net.

Research findings on CAGT activity:

Seasonal Activity: In Pinus banksiana, CAGT activity is undetectable during dormancy. It becomes weakly active in spring, just before cell division resumes, and its activity parallels seasonal variations in endogenous this compound content during cambial growth and xylogenesis researchgate.netresearchgate.net.

Localization: During cambial growth, CAGT activity is higher in cambial derivatives than in the cambial zone researchgate.net.

Inhibition: Treatment of Linum flavum cell cultures with Na2EDTA significantly reduced this compound accumulation and inhibited CAGT activity, suggesting a regulatory role cabidigitallibrary.org.

Kinetic Studies and Substrate Specificity of Glucosyltransferases

Glucosyltransferases (UGTs) are a superfamily of enzymes that transfer a glycosyl moiety from UDP-sugars to acceptor molecules frontiersin.orgoup.com. They contain a conserved 44-amino acid Plant Secondary Product Glycosyltransferase (PSPG) box, important for UDP-sugar binding mdpi.comoup.com.

Kinetic studies of CAGT and related UGTs have revealed specific characteristics:

Optimal Conditions: In Pinus banksiana, exogenous this compound at 0.1 mM promoted CAGT activity, with optimal conditions at pH 7.8 and 40°C researchgate.net. However, concentrations exceeding 10 mM inhibited CAGT activity, aligning with endogenous this compound levels in developing xylem researchgate.net.

Substrate Specificity:

Recombinant Arabidopsis UGT72E2 and UGT72E3 can glucosylate coniferyl and sinapyl alcohols frontiersin.orgmdpi.comnih.gov. UGT72E2 also accepts coniferaldehyde (B117026), sinapaldehyde, ferulic acid, and sinapic acid as substrates mdpi.comnih.govcore.ac.uk.

UGT72B1 from Arabidopsis can catalyze the glucose conjugation of monolignols, particularly coniferyl alcohol and coniferyl aldehyde nih.govmdpi.comnih.gov.

In Isatis indigotica, three UGTs (IiUGT1, IiUGT4, and IiUGT71B5a) converted coniferyl alcohol to this compound frontiersin.orgnih.gov.

While many plant β-glucosidases exhibit broad specificity, some, like Arabidopsis BGLU21, BGLU22, and BGLU23, show narrow substrate specificity, exclusively cleaving specific compounds like scopolin (B1681689) frontiersin.orgoup.com.

Vacuolar membranes show strict substrate specificity for the ATP-dependent sequestration of 4-O-glucosides like this compound and syringin (B1682858), with an apparent Km for this compound of 113.9 μM and for ATP of 1 mM pnas.org.

Table 1: Substrate Specificity of Selected UDP-Glycosyltransferases (UGTs) Involved in Monolignol Glucosylation frontiersin.orgnih.govmdpi.comnih.govcore.ac.uknih.gov

| UGT Enzyme/Family | Source Organism | Primary Substrates (Glucosylation) | Additional Substrates |

| UGT72E1 | Arabidopsis | Coniferaldehyde, Sinapaldehyde | |

| UGT72E2 | Arabidopsis | Coniferyl Alcohol, Sinapyl Alcohol, Coniferaldehyde, Sinapaldehyde | Ferulic Acid, Sinapic Acid, p-Coumaric Acid, m-Coumaric Acid, o-Coumaric Acid, Vanillin |

| UGT72E3 | Arabidopsis | Coniferyl Alcohol, Sinapyl Alcohol | Sinapic Acid |

| UGT72B1 | Arabidopsis | Coniferyl Alcohol, Coniferaldehyde | p-Coumaryl Alcohol, p-Coumaraldehyde, Vanillin |

| UGT72B3 | Arabidopsis | Coniferaldehyde, Sinapaldehyde | |

| IiUGT1, IiUGT4, IiUGT71B5a | Isatis indigotica | Coniferyl Alcohol | Pinoresinol, Secoisolariciresinol, Matairesinol |

Transcriptional Regulation of Glucosyltransferase Genes (e.g., UGT72 Family)

Expression Patterns: Poplar UGT72 members are expressed within vascular tissues, and some are associated with the nucleus and endoplasmic reticulum researchgate.net. The UGT72B1 gene in Arabidopsis is strongly expressed in young stem tissues, especially xylem tissues, which are sites of active lignification nih.gov.

Regulatory Feedback: Knockout of UGT72B1 in Arabidopsis results in extensively increased transcript levels of genes involved in monolignol biosynthesis, lignin polymerization, and cell wall-related processes, indicating a feedback regulation mechanism nih.govnih.govencyclopedia.pub. This suggests that UGT72B1 may play a role in regulating gene expression within the phenylpropanoid pathway nih.govencyclopedia.pub.

Light Induction: In Arabidopsis roots, exposure to light leads to the accumulation of this compound and syringin, suggesting that light induces phenylpropanoid metabolism and the activity of related UGTs usp.brnih.gov.

Coniferin in Lignin Biosynthesis and Lignification

Regulation of Lignification by Coniferin Metabolism

The metabolism of this compound is intricately linked to the regulation of lignification, a process that is tightly controlled at various levels within the plant. diva-portal.orgacademie-sciences.frfrontiersin.org

Coordination of this compound Supply and Lignin (B12514952) Polymerization

This compound serves as a key precursor in lignin biosynthesis, particularly in gymnosperms, where it can accumulate to high levels during spring cambial reactivation. nih.govphytopurify.comoup.com The hydrolysis of this compound, a glucoside of the monolignol coniferyl alcohol, is a critical step in releasing the monolignol aglycones necessary for oxidative polymerization into lignin. nih.govphytopurify.comfrontiersin.orgnih.gov This hydrolysis is primarily catalyzed by specific beta-glucosidases (BGLUs). nih.govphytopurify.comfrontiersin.orguniprot.org

Studies have identified beta-glucosidases, such as BGLU45 and BGLU46 in Arabidopsis thaliana, which exhibit affinity for monolignol glucosides like this compound. uniprot.orgnih.gov While these enzymes are thought to play a role in releasing monolignols, some research suggests that monolignol glucosides, including this compound, may primarily function as storage forms rather than direct precursors for lignin polymerization in certain species like Arabidopsis. frontiersin.orgnih.gov However, in conifers, the this compound-specific beta-glucosidase activity is considered crucial for lignification. nih.govphytopurify.comoup.com

The enzymatic activity of this compound beta-glucosidase has been localized to the differentiating xylem, similar to peroxidase activity, indicating its involvement in the lignification process. nih.govphytopurify.com Guaiacyl-type lignin polymer models can be prepared from this compound through the action of beta-glucosidase and peroxidase, with hydrogen peroxide generated in situ. usda.gov This suggests a coordinated enzymatic system where this compound is hydrolyzed, and the released coniferyl alcohol is then polymerized. usda.gov

Research on Pinus contorta indicated a beta-glucosidase with high affinity for this compound co-localized with peroxidase activity in the cell walls of young differentiating xylem. frontiersin.org However, the relationship between this compound beta-glucosidase activity and the initiation of xylem growth can be less clear, with some studies showing no statistically significant correlation or even a decrease in activity during the middle of the growing season in certain conifer species. oup.com

Role in Seasonal Cambial Growth and Wood Formation

This compound exhibits a distinct seasonal pattern in its presence and concentration, closely correlating with cambial activity and wood formation in conifers. oup.comresearchgate.netcdnsciencepub.com In species like Larix laricina, this compound is undetectable during the dormant winter period but appears in spring, immediately preceding the resumption of cambial cell division. oup.comcdnsciencepub.com Its concentration remains elevated throughout the period of cambial growth and then diminishes after the differentiation of the last-produced latewood tracheids. oup.comcdnsciencepub.com

This seasonal fluctuation suggests that this compound plays a role in signaling or supporting the commitment to and competence for wood formation. oup.comcdnsciencepub.com The cambium's ability to synthesize this compound seasonally appears to be regulated by factors independent of auxin (indol-3-ylacetic acid) or sucrose (B13894) availability. oup.com

Physiological and Ecological Roles of Coniferin

Coniferin in Plant Defense Mechanisms

Plants have evolved intricate defense strategies to cope with a myriad of biotic and abiotic stresses. This compound and its related compounds are integral components of these protective mechanisms, particularly in response to pathogens and herbivores.

This compound acts as a readily metabolizable precursor for defense-related phenolics, contributing to the plant's induced defense responses against biotic stressors such as pathogens and herbivores. researchgate.net In conifers, defense-related terpenoid biosynthesis, which includes compounds like monoterpenes, sesquiterpenes, and diterpenes, is a dynamic process associated with specialized anatomical structures that help combat pest and pathogen attacks. nih.gov While terpenoids are a primary defense, the broader phenylpropanoid pathway, of which this compound is a part, also plays a significant role. nih.govresearchgate.net Studies have shown that the accumulation of soluble phenylpropanoids, including this compound, is involved in the defense response of plants like Arabidopsis against vascular pathogens such as Verticillium longisporum. nih.gov For instance, a transgenic Arabidopsis line overexpressing UGT72E2, which led to this compound accumulation without altering lignin (B12514952), exhibited reduced susceptibility to V. longisporum. nih.govnih.gov In vitro experiments further demonstrated that this compound, along with coniferyl alcohol and sinapoyl glucose, inhibited fungal growth and melanization. nih.gov

The accumulation of both soluble phenolics and lignin is a key aspect of plant defense. This compound is a direct precursor to lignin, a phenolic polymer that provides mechanical support and acts as a physical barrier against pathogen invasion by thickening cell walls. ontosight.aiuliege.be Evidence from transgenic plants and mutants with altered lignin content or composition indicates a strong correlation between lignin amount and resistance to pathogens. nih.gov For example, resistant tomato varieties showed significantly higher levels of soluble phenolics and lignin compared to susceptible ones when infected with the bacterium R. solanacearum, with enhanced resistance linked to increased lignin accumulation in roots. nih.gov The phenylpropanoid pathway, which synthesizes this compound, is central to the production of these defensive phenolic compounds and lignin-like polymers. researchgate.netuliege.be

The biosynthesis of lignin monomers (monolignols) is regulated by genes whose transcript abundance can significantly improve plant defense against fungi. mdpi.com The catalytic activities of lignin biosynthetic enzymes also contribute to the accumulation of other defense compounds. mdpi.com While specific signaling pathways directly initiated by this compound are still under investigation, its role as a key metabolite in the phenylpropanoid pathway links it to broader plant defense signaling. The phenylpropanoid pathway itself is known to be activated in response to various stresses, leading to the production of a diverse array of defensive compounds. mlsu.ac.in Induced defenses, which involve increased levels of compounds like terpene-containing resins and phenolic compounds following herbivore or pathogen attack, are a crucial aspect of conifer protection. mpg.de

This compound's Role in Plant Development and Growth

Beyond defense, this compound is intrinsically linked to fundamental processes of plant development and growth, primarily through its central role in carbon allocation and the formation of secondary cell walls.

This compound is synthesized via the phenylpropanoid biochemical pathway, a major route for carbon allocation into secondary metabolism in plants. wikipedia.orgmlsu.ac.inslideshare.net This pathway converts primary metabolites, such as the amino acids phenylalanine and tyrosine, into a diverse array of secondary compounds, including monolignols like coniferyl alcohol, which is then glucosylated to form this compound. wikipedia.orgresearchgate.netmlsu.ac.inslideshare.netontosight.ai The accumulation of this compound can be influenced by both increased biosynthesis and decreased conversion into other phenylpropanoid end products, suggesting its dynamic role in carbon partitioning within the plant. researchgate.net As a glucoside of coniferyl alcohol, this compound serves as a storage and transport form of this lignin precursor, facilitating its efficient allocation to sites of lignification. ontosight.airesearchgate.netontosight.ai

This compound is a critical intermediate in cell wall lignification, a process essential for the formation of xylem and the determination of wood properties. ontosight.aiwikipedia.orgwikipedia.org Lignin provides structural support, enabling upright growth and facilitating water conduction through the plant's vascular system. researchgate.net The breakdown of this compound to coniferyl alcohol is a key step in lignification, directly impacting plant strength, disease resistance, and water transport efficiency. ontosight.ai Research into this compound and its derivatives holds implications for forestry, where modifying lignin content can improve wood properties and pulp yield. ontosight.ai Overexpression of certain genes, such as Fraxinus mandshurica OE-4CL2 in tobacco, has been shown to enhance lignin accumulation and increase coniferyl alcohol levels, leading to fortified cell walls and thicker xylem cell layers. mdpi.com This highlights the direct link between this compound metabolism and the development of robust wood structures.

Table 1: Key Roles of this compound in Plant Biology

| Role Category | Specific Function / Mechanism | Impact on Plant |

| Defense | Precursor for defense-related phenolics | Enhanced resistance to pathogens and herbivores. researchgate.net |

| Accumulation of soluble phenylpropanoids | Direct inhibition of fungal growth and melanization; contributes to overall defense. nih.gov | |

| Lignin biosynthesis for physical barriers | Thickening of cell walls, providing mechanical support and physical barrier against pathogen invasion. ontosight.aiuliege.be | |

| Development | Intermediate in cell wall lignification | Essential for structural integrity, upright growth, and efficient water transport in xylem. ontosight.aiwikipedia.orgwikipedia.org |

| Carbon allocation in secondary metabolism | Efficient storage and transport of monolignols, directing carbon resources to structural components. wikipedia.orgresearchgate.netontosight.airesearchgate.net | |

| Influence on wood properties | Modifies wood strength and quality, with implications for forestry and industrial applications. ontosight.aimdpi.com |

Environmental Interactions and Stress Responses

This compound, a key intermediate in the phenylpropanoid pathway, plays a significant role in the physiological and ecological responses of plants to various environmental interactions and stresses. As a glucoside of coniferyl alcohol, it serves as a crucial precursor for the biosynthesis of lignin, a complex polymer essential for providing structural support to plant cell walls and contributing to defense mechanisms against both biotic and abiotic stressors nih.govresearchgate.netdiva-portal.orgchemfaces.com. The plant's ability to adapt to a constantly changing environment often involves intricate molecular and metabolic adjustments, in which compounds like this compound are implicated ulisboa.ptatlasofscience.org.

Research indicates that the biosynthesis of lignans, which are structurally related to this compound, can be enhanced by exogenous treatments with stress hormones. For instance, the application of salicylic (B10762653) acid (50 µM) to flax (Linum usitatissimum L.) cell cultures resulted in a two- to four-fold increase in the biosynthesis of lignans, including this compound, lariciresinol, secoisolariciresinol, and pinoresinol. Similarly, methyl jasmonate has been shown to induce lignan (B3055560) biosynthesis at both gene-expression and metabolite-accumulation levels in Isatis indigotica hairy root cultures nih.gov. This suggests a regulatory link between stress signaling pathways and the production of this compound and related compounds, highlighting their importance in plant defense.

Impact of Abiotic Stresses (e.g., Nitrogen Deposition, Water Deficits)

Plants, being sessile organisms, must develop coping mechanisms to various environmental challenges, including abiotic stresses such as extreme temperatures, drought, salinity, and nutrient deficiencies nih.govulisboa.ptmdpi.com. This compound and its downstream products, particularly lignin, are integral to these adaptive responses.

Water Deficits (Drought and Salinity): Water deficit, often referred to as drought stress, occurs when a plant's water requirements exceed the supply from the soil, leading to disruptions in cellular and whole-plant functions elicit-plant.comusp.br. Plants activate various mechanisms to preserve themselves under such conditions elicit-plant.comusp.br. This compound contributes to tolerance mechanisms against water deficit and salinity. For example, studies on Arabidopsis callus suspension cultures revealed that salt-adapted cells accumulated higher levels of intermediary metabolites from the shikimate pathway, including this compound. Concurrently, these adapted cells developed thicker cell walls with increased lignin content, underscoring the role of this compound and lignin in the physical and biochemical adjustments necessary for adaptation to high-saline environments mdpi.comnih.gov. Lignin's capacity to enhance cell support, improve water removal, and provide structural integrity directly contributes to increased plant drought resistance researchgate.net. Furthermore, this compound glucoside can be hydrolyzed de novo when lignin synthesis is required to bolster plant resistance under various stresses researchgate.net. Research on MtBGLU17, a β-glucosidase involved in the hydrolysis of monolignol glucosides like this compound, demonstrated that its overexpression in plants led to higher antioxidant activity and conferred enhanced drought and salt tolerance, indicating a direct link between this compound metabolism and stress resilience researchgate.net.

Regulation of this compound Levels under Environmental Changes

The levels of this compound in plants are dynamically regulated in response to environmental cues, particularly those associated with seasonal changes and stress conditions. In gymnosperms, this compound accumulates to high concentrations during the spring-cambial reactivation phase, a period of active growth and wood formation chemfaces.comresearchgate.net. Its concentration in the differentiating xylem typically reaches a peak before the main season of active lignification begins researchgate.net.

A key regulatory mechanism involves the cinnamyl alcohol glucoside/β-glucosidase system, which is crucial for lignification by releasing monolignol aglycones from their stored glucoside forms, such as this compound chemfaces.com. This compound β-glucosidase activity is specifically localized to the differentiating xylem, indicating its direct involvement in the process of lignin polymerization in this tissue chemfaces.com.

Studies on UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT) in Pinus banksiana have shown that CAGT activity closely mirrors the seasonal variations in endogenous this compound content. This correlation suggests that CAGT plays a fundamental role in controlling seasonal cambial growth and dormancy by regulating this compound levels. Interestingly, the activity of CAGT can be both promoted by low concentrations of exogenous this compound (e.g., 0.1 mmol·L⁻¹) and inhibited by higher concentrations (e.g., >10 mmol·L⁻¹) researchgate.net.

At the genetic level, while the expression of many monolignol biosynthesis genes may not be directly affected, the accumulation of monolignol glucosides, including this compound and syringin (B1682858), has been linked to the upregulation of specific UDP-glycosyltransferases (UGTs), such as UGT72E2 and UGT72E3. These UGTs are thought to be involved in monolignol detoxification mechanisms. Conversely, the silencing of these UGT genes through RNA interference has been shown to result in a significant reduction (up to 90%) in monolignol glucoside levels frontiersin.org. This highlights the intricate regulatory network that controls this compound biosynthesis and its availability as a precursor for lignin and other defense-related compounds in response to environmental changes.

Table 1: Impact of UGT Gene Expression on Monolignol Glucoside Levels in Arabidopsis

| Gene Manipulation | Effect on this compound/Syringin Levels | Proposed Mechanism/Role | Source |

| UGT72E2/UGT72E3 Overexpression | Increased accumulation of this compound and syringin | Monolignol detoxification | frontiersin.org |

| UGT Gene Silencing (RNAi) | Up to 90% reduction in monolignol glucosides | Regulation of monolignol glucoside levels | frontiersin.org |

Stress-induced lignification pathways, while similar to developmental lignification in terms of up-regulation of certain genes like PAL and C3H, exhibit distinct responses in peroxidase genes, further indicating the specificity of plant responses to environmental stressors researchgate.net. The ability of plants to modulate this compound levels and subsequent lignin deposition is therefore a critical aspect of their physiological adaptation and ecological resilience in the face of diverse environmental challenges.

Advanced Methodologies in Coniferin Research

Analytical Techniques for Coniferin Quantification and Localization

Advanced analytical techniques are indispensable for understanding the distribution and concentration of this compound within plant tissues, providing insights into its metabolic roles.

Chromatographic Methods (GC-MS, HPLC-UV, LC-MS)

Chromatographic techniques are widely employed for the separation, identification, and quantification of this compound from complex plant matrices. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) and Nuclear Magnetic Resonance (NMR) analyses have been utilized to investigate intracellular compounds, including this compound, in Alluaudiopsis marnieriana cell-suspension cultures. These studies revealed an enhanced accumulation of this compound during the growth phase in media containing 150 mM NaCl, suggesting its potential involvement in salt-tolerance mechanisms.

Quantitative chromatography measurements, specifically High-Performance Liquid Chromatography (HPLC), have been used to confirm the amount and distribution of this compound in freeze-fixed Ginkgo biloba stems, complementing spatial distribution analyses performed by cryo-time-of-flight secondary ion mass spectrometry (cryo-TOF-SIMS). Similarly, HPLC measurements were instrumental in determining the molar abundance and distribution of this compound and syringin (B1682858) in freeze-fixed lilac stems. The ability to synthesize this compound, syringin, coniferyl alcohol, and sinapyl alcohol allows for their use as standards in these precise chromatographic and microscopic analyses.

Spectroscopic Techniques (e.g., MALDI-MSI, NMR)

Spectroscopic methods provide detailed structural information and insights into the chemical environment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C-NMR, is a powerful tool for studying the structure of lignin (B12514952), a polymer for which this compound serves as a precursor. For instance, the administration of ¹³C-labeled this compound (this compound-[α-¹³C]) to Ginkgo biloba plants has enabled the tracing of lignin biosynthesis and the identification of chemical connections between lignins, cellulose (B213188), and hemicellulose via benzyl (B1604629) ether bonds.

Specific ¹³C-enrichment of the α, β, and γ-carbons within the guaiacylpropane side chains of lignin has been achieved by feeding growing Ginkgo stems with this compound-[α-¹³C], this compound-[β-¹³C], and this compound-[γ-¹³C], respectively, followed by solid-state NMR analysis. Solution NMR spectra of milled wood lignins (MWLs) from pine or Ginkgo xylem, after administration of this compound or ¹³C-enriched this compound, have shown increased signal intensity corresponding to the ¹³C-enriched carbons, confirming the incorporation of the labeled precursor into lignin.

While not explicitly detailed in the provided search results for this compound, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a significant spectroscopic technique for visualizing the spatial distribution of various metabolites, including plant secondary metabolites, directly within tissue sections. This method offers high sensitivity and molecular specificity for localization studies.

Cryo-TOF-SIMS/SEM for Spatial Distribution Analysis

Cryo-time-of-flight secondary ion mass spectrometry (cryo-TOF-SIMS) combined with scanning electron microscopy (SEM) is a cutting-edge technique that allows for the direct visualization of the cellular distribution of water-soluble compounds like this compound in their living state, minimizing alterations caused by typical sample preparation. This methodology involves quick-freezing living plant samples, followed by direct analysis of the frozen, hydrated transverse surface using mass spectrometry and electron microscopy.

Studies using cryo-TOF-SIMS/SEM on freeze-fixed stems of Ginkgo biloba L. have successfully visualized the distribution of endogenous this compound. The results indicated that this compound is stored in the vacuoles of tracheid cells within the differentiating xylem and functions as a lignin precursor. The observed distribution of this compound aligns well with the timing of its assimilation into lignin in the differentiating xylem. Cryo-TOF-SIMS spectra of this compound, sucrose (B13894), and glucose were obtained from frozen aqueous solutions to establish reference data for these analyses. Following cryo-TOF-SIMS measurements, the same sample surfaces can be transferred to a cryo-SEM for observation, with freeze-etching applied to enhance image contrast.

Molecular and Genetic Approaches

Molecular and genetic approaches are crucial for dissecting the regulatory mechanisms underlying this compound biosynthesis and its role in plant development.

Gene Expression Analysis (RT-qPCR, Western Blot)

Gene expression analysis techniques, such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blot, are fundamental for investigating the transcriptional and translational regulation of genes involved in the this compound biosynthesis pathway. While specific detailed research findings on this compound using these methods were not extensively covered in the provided search results, these techniques are standard in plant molecular biology. RT-qPCR is used to quantify mRNA levels, providing insights into the transcriptional activity of genes encoding enzymes in the phenylpropanoid pathway leading to this compound. Western Blot analysis, on the other hand, allows for the detection and quantification of specific proteins, such as key enzymes in the this compound biosynthesis pathway, providing information on their expression levels and potential post-translational modifications. These methods are essential for understanding how environmental cues or developmental stages influence this compound accumulation.

Transgenic Plants and Mutants for Pathway Manipulation

The development and study of transgenic plants and mutants are powerful tools for manipulating the this compound biosynthesis pathway and elucidating its physiological significance. Research indicates that labeled monolignols, including this compound and its glucosides, are effectively incorporated into cell wall lignin in a biologically controlled manner within lignifying tissues. This is supported by the natural presence of this compound and this compound-specific β-glucosidase in the differentiating xylem of conifers.

The use of ¹³C-enriched this compound administered to growing Ginkgo biloba stems is an example of pathway manipulation for research purposes. This approach allows for the specific labeling of lignin carbons, enabling detailed structural analysis by NMR. Ginkgo biloba is particularly suitable for such studies, as its cut shoots can grow normally in solutions containing ¹³C-coniferin, leading to the formation of new xylem enriched with labeled protolignin. Furthermore, the application of inhibitors, such as a 4-coumarate-CoA ligase inhibitor, in conjunction with labeled this compound, has been employed to trace lignin deposition in Ginkgo plants, providing insights into the dynamics of the lignin biosynthesis pathway. These genetic and biochemical manipulations are critical for understanding the enzymes and regulatory networks that control this compound production and its subsequent incorporation into lignin.

In silico Analysis and Network Pharmacology

In silico analysis and network pharmacology are increasingly employed to investigate the therapeutic potential and mechanisms of action of compounds like this compound. These computational approaches allow for the prediction of interactions between compounds and target proteins, the construction of drug-disease networks, and functional enrichment analysis benthamdirect.comresearchgate.net.

For instance, in a study investigating potential inhibitors of Phosphoserine Aminotransferase 1 (PSAT1), an enzyme linked to early-stage ovarian cancer, molecular docking revealed a strong interaction between PSAT1 and this compound. This compound demonstrated a binding energy of -8.8 kcal/mol, forming six hydrogen bonds with residues such as HIS44, ARG45, SER179, and SER342, and two pi-pi stackings with PHE83 and TRP107 residues plos.orgnih.gov. Molecular dynamics simulations further supported the stability of the this compound-PSAT1 complex over 100 ns, indicating its potential as a potent PSAT1 inhibitor plos.orgnih.govresearchgate.net.

Another application of in silico analysis involved this compound in the context of rheumatoid arthritis (RA). Computational studies were used to construct a drug-disease target protein-protein interaction (PPI) network and perform functional enrichment analysis. These analyses suggested that this compound promotes apoptosis of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) by intervening in the PTGS2/Apoptosis signaling pathway benthamdirect.comresearchgate.net.

Network pharmacology has also identified this compound as one of the main active components in traditional Chinese medicines, such as Citrus reticulata and Pinellia ternata, used in non-small cell lung cancer treatment. This approach helps to elucidate the complex relationships among active components, target genes, and diseases amegroups.org.

Table 1: Molecular Docking Results for this compound with PSAT1

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Pi-Pi Stacking Interactions | PubChem CID |

| PSAT1 | -8.8 plos.org | HIS44, ARG45, SER179, SER342 plos.org | PHE83, TRP107 plos.org | 5280372 plos.org |

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental to understanding this compound's metabolism, transport, and interactions with various enzymes. These assays provide direct experimental evidence for the processes predicted by in silico methods.

Enzyme purification and characterization are crucial for identifying and studying enzymes that act upon this compound. This compound is a primary substrate for β-glucosidases, particularly those involved in lignification nih.govfrontiersin.org.

Studies have shown that crude cell wall preparations from Cicer arietinum L. (chickpea) cell suspension cultures exhibit high activity for the hydrolysis of this compound. β-glucosidase activities were solubilized and purified, demonstrating that this compound is one of the best substrates for these isoenzymes, with a Michaelis constant (Km) of 0.8 mM and a maximum reaction rate (V) of 6 µmol·min⁻¹·mg protein⁻¹ nih.gov. These β-glucosidase isoenzymes have a molecular weight of 110 kDa, comprising two subunits of 63 kDa and 43 kDa, and exhibit maximum hydrolytic activity at pH 5 nih.gov.

In Chinese white pear (Pyrus bretschneideri Rehd.), two β-glucosidase genes, PbBGLU1 and PbBGLU16, were identified and characterized. Recombinant proteins of these enzymes were shown to deglycosylate this compound (and syringin) to produce coniferyl alcohol (and sinapyl alcohol), with PbBGLU16 exhibiting higher activity and catalytic efficiency for this compound compared to PbBGLU1 frontiersin.org.

Isotopic tracer experiments are powerful tools for elucidating biosynthetic pathways and metabolic flux by tracking labeled atoms through biological systems nih.govmdpi.com. In the context of this compound, these experiments have been vital for confirming its role as an intermediate in lignin biosynthesis.

Early debates questioned whether monolignol glucosides like this compound were true intermediates or merely storage forms of monolignols. However, highly reliable ¹³C-tracer methods have confirmed that monolignol glucosides are indeed real intermediates in the pathway from L-phenylalanine to macromolecular lignin-polysaccharide complexes in plant cell walls researchgate.netresearchgate.net. This pathway, involving monolignol glucosides, is essential for the transport and programmed delivery of specific monolignols to lignifying sites within the cell wall researchgate.net.

For instance, administering ¹³C-enriched this compound (specifically labeled at side-chain α- or β-carbons, or the guaiacyl ring) to growing pine trees resulted in the incorporation of these labels into milled wood lignins (MWLs). Nuclear Magnetic Resonance (NMR) spectra of the ¹³C-enriched MWLs showed increased signal intensity at the chemical shifts corresponding to α- or β-side chain carbons, confirming that this compound is directly utilized in lignin formation without significantly disturbing the normal biosynthetic pathway researchgate.net. Similar experiments with Ginkgo biloba using ¹³C-labeled this compound also resulted in labeled lignins, further supporting its role as a biosynthetic intermediate researchgate.netresearchgate.net.

Microsomal membrane vesicle transport assays are critical for understanding how this compound is transported across cellular membranes, a crucial step in its utilization for lignification. These assays involve preparing membrane vesicles from lignifying tissues and measuring the uptake of labeled this compound.

Studies using microsomal membrane vesicles from differentiating xylem of hybrid poplar (Populus sieboldii × Populus grandidentata), Japanese cypress, pine, and bamboo have consistently shown active, ATP-dependent transport of this compound mdpi.comnih.govd-nb.info. This transport is time-dependent and requires ATP, with no transport observed in the absence of ATP or with heat-denatured membranes mdpi.comnih.govresearchgate.net.

The transport of this compound is not inhibited by vanadate, an inhibitor of ABC transporters and P-type ATPases, but is significantly inhibited by bafilomycin A1, an inhibitor of V-ATPase mdpi.comnih.govresearchgate.net. This suggests that this compound transport is mediated by secondary active transporters, likely this compound/H⁺ antiporters, which depend on the proton motive force generated by V-ATPases mdpi.comnih.govresearchgate.net. Membrane fractionation studies in hybrid poplar indicated that this transport activity is localized to the tonoplast- and endomembrane-rich fractions nih.gov.

The transport activity of this compound exhibits Michaelis-Menten-type saturation kinetics, with apparent Km values varying between species and tissues. For instance, in hybrid poplar membrane vesicles, the apparent Km value was approximately 24-26 µM nih.gov. In Norway spruce xylem, the Km value for this compound transport was 127.4 ± 21.4 µM, while in tobacco BY-2 cells, it was lower at 39.0 µM nih.gov. Interestingly, while D-coniferin showed strong ATP-dependent transport, its enantiomer L-coniferin exhibited only weak uptake activity, highlighting the stereospecificity of the transport mechanism d-nb.info.

Table 2: this compound Transport Characteristics in Microsomal Membrane Vesicles

| Plant Species/Cell Type | ATP Dependence | Inhibitors (Effect) | Km (µM) | Localization (if specified) | Reference |

| Hybrid Poplar | Yes mdpi.comnih.gov | Bafilomycin A1 (Inhibits) mdpi.comnih.gov | 24-26 nih.gov | Tonoplast and Endomembranes nih.gov | mdpi.comnih.gov |

| Japanese Cypress | Yes nih.gov | Bafilomycin A1 (Inhibits) nih.gov | 24-26 nih.gov | Tonoplast and Endomembranes nih.gov | nih.gov |

| Pine | Yes nih.gov | Not specified | Not specified | Not specified | nih.gov |

| Bamboo | Yes mdpi.com | Bafilomycin A1 (Inhibits) mdpi.com | Not specified | Not specified | mdpi.com |

| Norway Spruce Xylem | Yes nih.gov | Not specified | 127.4 ± 21.4 nih.gov | Tonoplast nih.gov | nih.gov |

| Tobacco BY-2 Cells | Yes nih.gov | Not specified | 39.0 nih.gov | Tonoplast nih.gov | nih.gov |

Biotechnological and Applied Research of Coniferin

Metabolic Engineering for Lignin (B12514952) Modification

Metabolic engineering offers a powerful approach to tailor lignin content and composition in biomass crops, which can significantly improve their suitability for various industrial applications, including biomaterial and biofuel production wikipedia.org. Coniferin plays a pivotal role in this context, serving as a storage form of monolignols, which are the building blocks of lignin wikipedia.org. The release of coniferyl alcohol from this compound, catalyzed by beta-glucosidases, is a crucial step in the lignification process wikipedia.orgmims.com.

Research has shown that this compound can be directly incorporated into the lignin polymer uni.lu. Interestingly, studies on Ginkgo biloba have revealed an alternative pathway where more than half of the administered this compound undergoes oxidation to coniferaldehyde (B117026) glucoside before its aglycone, coniferyl alcohol, is polymerized into lignin uni.lu. This suggests a complex regulatory network governing this compound's entry into the monolignol biosynthetic pathway uni.lu.

Enhancing or Reducing Lignin Content and Composition

Lignin, a phenolic biopolymer, is a major component of vascular plants, providing structural rigidity and aiding water transmission wikipedia.orgidrblab.net. Its composition varies considerably among plant species and tissues; for instance, gymnosperm lignins are predominantly rich in guaiacyl (G) units with minor amounts of p-hydroxyphenyl (H) units, generally lacking the syringyl (S) units found in angiosperms mims.comidrblab.net.

Metabolic engineering strategies have successfully demonstrated the ability to manipulate lignin content and composition. Suppression of specific genes involved in the phenylpropanoid pathway, such as 4-coumarate:CoA ligase (4CL), caffeoyl-CoA O-methyltransferase (CCoAOMT), and cinnamoyl-CoA reductase (CCR), has been shown to reduce lignin levels and alter its structural makeup idrblab.netnih.gov. For example, suppressing 4CL gene expression in Pinus radiata led to approximately a 50% reduction in lignin content idrblab.net. Similarly, CCoAOMT suppression in Pinus radiata resulted in a 20% decrease in lignin, accompanied by a notable reduction in G-type lignin and an increase in H-type lignin, leading to a tenfold increase in the H/G ratio idrblab.net.

Table 1: Impact of Gene Suppression on Lignin Content and Composition

| Gene Suppressed | Plant Species | Lignin Content Reduction | Lignin Composition Change | Source |

| 4CL | Pinus radiata | ~50% | Not specified, but significant impact on lignin production | idrblab.net |

| CCoAOMT | Pinus radiata | 20% | Decrease in G-type lignin, increase in H-type lignin (10-fold H/G ratio increase) | idrblab.net |

| CCR | Tobacco, Poplar | Marked effect | Increased S/G ratio due to G unit reduction, more condensed lignin | nih.gov |

| CAD | Maize (bm1 mutant) | 20% | Stains more strongly for aldehydes | nih.gov |

Applications in Biofuel Production and Biomass Utilization

The modification of lignin through metabolic engineering holds significant promise for enhancing the efficiency of biofuel production and broader biomass utilization. Lignin's recalcitrance to degradation often poses a challenge in converting plant biomass into biofuels like bioethanol wikipedia.org. By reducing or altering lignin's structure, biomass becomes more amenable to processing.

Biomass, derived from diverse sources such as plants, crop residues, and forest biomass, is a vital renewable energy source that can be converted into various biofuels, including bioethanol and biodiesel, through biochemical and thermochemical processes nih.govmpg.deuni.lu. While lignin is commonly burned for energy within pulp and paper mills, a deeper understanding of its chemical properties could unlock its potential as a valuable feedstock for novel chemical products nih.gov.

Research has shown that reducing lignin content or modifying its structure, for instance, by increasing the percentage of lignin units with free phenolic groups (as seen in plants deficient in cinnamoyl alcohol dehydrogenase (CAD) or cinnamoyl-CoA reductase (CCR)), can positively impact the properties of wood for biorefinery processes wikipedia.org. These modifications can lead to improved wood delignification efficiency and enhanced saccharification efficiency following alkaline pretreatment, making the conversion of biomass to biofuels more effective wikipedia.org.

Improvements in Pulp and Paper Industry Processes

The pulp and paper industry relies heavily on processing wood to separate cellulose (B213188) fibers from lignin and hemicellulose uni.lu. Traditional chemical pulping methods, such as the Kraft process, are designed to degrade and remove lignin, which in turn yields stronger paper products nih.govuni.lu. However, these processes are often energy and water-intensive uni.lu.

This compound in In Vitro Plant Cell and Tissue Culture

In vitro plant cell and tissue culture provides a controlled environment for the propagation of plants and the production of specific compounds wikipedia.org. This compound has been a subject of interest in this field due to its metabolic significance and potential for biotechnological applications. Exogenous this compound is known to be rapidly metabolized by in vitro cultures fishersci.be.

Optimization of this compound Production in Cell Systems

Plant cell and organ cultures are actively explored as platforms for the production of valuable secondary metabolites, including this compound nih.gov. Various strategies are employed to optimize the yield of these compounds in controlled cell systems. These include the careful optimization of culture media, the strategic feeding of precursor molecules, and the selection of high-yielding cell lines nih.gov.

For instance, feeding precursors such as phenylalanine, this compound, and coniferyl alcohol to plant cell and tissue cultures of lignan-producing plants has been shown to result in higher levels of lignan (B3055560) production wikipedia.orgnih.gov. This highlights the ability of plant cells in in vitro systems to act as organized bioreactors for the synthesis of target compounds nih.gov.

Hairy root cultures, a type of in vitro culture, have been successfully utilized for the production of this compound. In Linum flavum hairy root cultures, significant variations in this compound accumulation have been observed among different hairy root lines, indicating the importance of line selection for optimized production thegoodscentscompany.com. Furthermore, studies suggest that an increase in the pH of the culture media can be associated with a sharp increase in the production of certain secondary metabolites, including this compound nih.gov.

Table 2: this compound Production in Linum flavum Hairy Root Cultures

| Culture Medium | Growth Regulators | This compound Accumulation (mg g⁻¹ dry wt) | Source |

| Linsmaier and Skoog (LS) | 2,4-dichlorophenoxyacetic acid and naphthaleneacetic acid | 58 | thegoodscentscompany.com |

Potential for Bioactive Compound Production

This compound is recognized as a monolignol glucoside, a class of compounds with diverse biological activities fishersci.dk. Beyond its role in lignin biosynthesis, this compound and other related compounds produced in in vitro systems hold potential for pharmaceutical and other applications.

Endophytic fungi, microorganisms that live within plant tissues, have been found to produce a wide array of plant-derived bioactive compounds, including monolignol glucosides like this compound and syringin (B1682858) fishersci.dkmassbank.eufishersci.cauni.lu. This symbiotic relationship suggests a promising avenue for the sustainable production of these valuable compounds.

This compound itself has demonstrated potential as a bioactive compound. It has been identified as a potential antidiabetic agent fishersci.ca. Furthermore, in silico molecular docking studies have indicated a strong interaction between this compound and PSAT1 (phosphoserine aminotransferase 1), with a binding energy of -8.8 kcal/mol, suggesting its potential as an effective PSAT1 inhibitor nih.gov. This highlights this compound's broader pharmacological potential beyond its structural role in plants. The use of in vitro plant tissue culture serves as a viable alternative for producing pharmacologically and nutritionally important metabolites, especially when their natural supply is limited nih.govthegoodscentscompany.com.

Future Directions and Emerging Research Avenues

Elucidation of Remaining Gaps in Coniferin Transport and Storage

While significant strides have been made in understanding how this compound is handled within plant cells, critical questions remain unanswered. It is established that this compound is transported into the vacuole for storage via an active, ATP-dependent process. nih.govicm.edu.pl This transport is mediated by a proton/coniferin antiport mechanism located on the tonoplast and endomembrane systems. nih.govicm.edu.pl This process is common to both angiosperms and gymnosperms. nih.gov

However, the specific transporter proteins responsible for moving this compound into the vacuole have yet to be definitively identified and characterized at the molecular level. medchemexpress.com A primary research gap is the mechanism by which this compound is mobilized from the vacuole and transported across the cytoplasm and the plasma membrane to the cell wall, where it is deglycosylated and polymerized into lignin (B12514952). icm.edu.pl One hypothesis suggests that this compound is loaded into small vesicles which then move to the cell wall and release their contents via exocytosis, but this requires further validation. icm.edu.plbiocrick.com Understanding this export pathway is crucial for a complete picture of lignification.

Table 1: Key Research Gaps in this compound Transport and Storage

| Research Area | Specific Unanswered Questions |

|---|---|

| Vacuolar Import | - What are the specific identities of the H+/coniferin antiporter proteins on the tonoplast? - How is the expression and activity of these transporters regulated? |

| Vacuolar Export | - By what mechanism is this compound released from the vacuole into the cytosol? - Are there specific export proteins involved? |

| Cytosol to Apoplast | - How does this compound traverse the plasma membrane to reach the cell wall? - Is this an active transport process, and if so, what transporters are involved? - What is the role of vesicle-mediated transport (exocytosis) in this process? |

| Storage Regulation | - What are the signaling pathways that control the balance between this compound storage and its mobilization for lignification? |

Future research will need to employ a combination of genetic, biochemical, and cell biology approaches to identify these missing transporter proteins and elucidate the complete transport pathway from the vacuole to the cell wall.

Integrative Omics Approaches (Genomics, Proteomics, Metabolomics)

Integrative "omics" approaches offer a powerful lens through which to view the complex network of genes, proteins, and metabolites that govern this compound metabolism. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of the entire lignin biosynthesis pathway and identify key regulatory hubs. chemfaces.commedchemexpress.com

Identify Novel Genes: Correlating gene expression profiles (transcriptomics) with this compound levels (metabolomics) across different tissues or environmental conditions can help identify previously unknown genes involved in its synthesis, transport, or degradation. researchgate.netmdpi.com

Uncover Regulatory Networks: By analyzing which transcription factors are co-expressed with known this compound-related genes, researchers can map the regulatory circuits that control its accumulation. mdpi.com

Characterize Transporter Proteins: Proteomic analysis of vacuolar and plasma membranes from lignifying tissues can directly identify candidate transporter proteins. biocrick.com Their function can then be validated through heterologous expression systems.

A combined transcriptomic and metabolomic analysis of hybrid poplar, for instance, revealed that under certain nitrogen conditions, the content of this compound increased, and this was associated with changes in the expression of 35 differentially expressed genes in the phenylpropanoid pathway, including 4CLs and CCRs. mdpi.com Such studies provide a roadmap for identifying specific targets for genetic engineering.

Advanced Genetic Engineering for Precise Lignin Control

The central role of this compound as a direct precursor to guaiacyl (G) lignin makes its biosynthetic and transport pathways prime targets for genetic engineering aimed at modifying wood properties. researchgate.net Advanced techniques like CRISPR/Cas9 are now being used to make precise edits to the genomes of forest trees, offering unprecedented control over lignin content and composition. nih.govicm.edu.pl

Future research will focus on several key strategies:

Multiplex Gene Editing: The complexity of the lignin pathway often requires the simultaneous modification of multiple genes to achieve desired outcomes without negatively impacting plant growth. icm.edu.plchemfaces.com Multiplex CRISPR systems are being developed to edit several genes at once, for example, to both reduce lignin content and alter the syringyl/guaiacyl (S/G) monomer ratio. chemfaces.com

Promoter Swapping and Editing: Using tissue-specific promoters to drive the expression of key biosynthetic genes or their repressors can confine lignin modifications to specific cell types, such as wood fibers, while leaving vital tissues like vascular elements unaffected. mdpi.comnih.gov This approach helps to avoid the growth penalties often associated with lignin reduction. nih.gov

Recent work in poplar trees has shown that multiplex CRISPR editing of up to six genes in the lignin pathway can increase the carbohydrate-to-lignin ratio by as much as 228%, significantly improving the efficiency of fiber pulping. biocrick.com

Exploration of this compound's Role in Broader Plant-Microbe Interactions

While the primary role of this compound is in lignification, emerging evidence suggests it may also be involved in plant defense against pathogens. Lignin itself forms a critical physical barrier that impedes the spread of invading microbes. researchgate.net As the soluble precursor, this compound represents a readily available pool of molecules that can be quickly mobilized to reinforce the cell wall at the site of an attack.

Future research should investigate:

Induced Accumulation: Studies have shown that upon fungal infection, the levels of phenylpropanoid pathway metabolites, including this compound, increase significantly. medchemexpress.com Further investigation is needed to determine if this is a general defense response across many plant-pathogen interactions.

Direct Antimicrobial Activity: While extracts from conifers, which are rich in phenolics and terpenes, have demonstrated broad antimicrobial properties, the specific activity of purified this compound needs more thorough investigation. icm.edu.plnih.gov In-vitro studies have shown that this compound can inhibit the growth and melanization of the fungus Verticillium longisporum. medchemexpress.comchemfaces.com

Signaling and Priming: It is plausible that this compound or its derivatives could act as signaling molecules in plant defense, either locally at the infection site or systemically to prime other parts of the plant for an impending attack. mdpi.com

The role of this compound as a "quickly metabolisable precursor for defence-related phenolics" suggests a dual function that extends beyond structural support, positioning it as a key player in the plant's chemical arsenal. mdpi.com

Development of Novel Bio-based Materials from Modified Lignin

Lignin is the most abundant renewable source of aromatic compounds on Earth, but its industrial applications are limited due to its complex and heterogeneous structure. nih.gov By genetically engineering the biosynthetic pathway that produces this compound and other monolignols, it is possible to create lignin with more uniform and predictable structures, opening the door to a new generation of high-value, bio-based materials. researchgate.net

Emerging research avenues include:

Lignin-based Polymers: Tailoring the S/G ratio by controlling the relative production of coniferyl and sinapyl alcohols can alter the properties of the resulting lignin polymer, making it more suitable for creating novel thermosetting resins, adhesives, and foams. researchgate.netnih.gov

Nanomaterials for Biomedical Applications: Modified lignin can be used to create nanoparticles and hydrogels. medchemexpress.comnih.gov These materials can leverage lignin's inherent biocompatibility, antioxidant, and antimicrobial properties for applications such as drug delivery systems, tissue engineering scaffolds, and wound dressings. medchemexpress.comnih.gov

Carbon Fibers: Lignin with a more linear and less branched structure, which could be achieved by manipulating monolignol composition, is a promising and sustainable precursor for the production of carbon fibers.

Platform Chemicals: Engineering plants to produce lignin with "clip-off" molecules attached via easily cleavable bonds can create a valuable source of specific aromatic chemicals that can replace petroleum-derived feedstocks in the chemical industry. mdpi.com

The valorization of lignin through the precise control of its monomeric inputs, starting with precursors like this compound, is a key strategy for developing a sustainable bioeconomy. mdpi.comresearchgate.net

Further Pharmacological and Clinical Investigations

Beyond its roles in plants and biomaterials, this compound itself has demonstrated a range of pharmacological activities that warrant further investigation. As a natural product found in many plants used in traditional medicine, its therapeutic potential is an active area of research.

Table 2: Reported Pharmacological Activities of this compound and Related Compounds

| Compound | Pharmacological Activity | Key Findings |

|---|---|---|

| This compound | Anti-inflammatory | Inhibits the release of Prostaglandin E2 and Thromboxane B2 from stimulated cells. nih.gov |

| This compound | Antioxidant | Extracts containing this compound show the ability to scavenge free radicals. icm.edu.plbiocrick.com |

| This compound | Antifungal | Inhibits the growth and melanization of the fungus Verticillium longisporum in vitro. medchemexpress.com |

| Coniferyl Aldehyde | Anti-inflammatory | Suppresses the JAK2 signaling pathway in leptomeningeal cells, reducing the release of pro-inflammatory cytokines. nih.gov |

| Conifer Extracts | Broad-Spectrum | Exhibit antimicrobial, anticancer, antidiabetic, and neuroprotective properties, largely attributed to their rich phytochemical content, including various phenolics. nih.gov |

Future research should focus on:

The existing in-vitro evidence suggests that this compound and its derivatives are bioactive molecules with potential health benefits, making this a fertile ground for future pharmacological and clinical exploration.

Q & A

Basic Research Questions

Q. How is coniferin detected and quantified in plant tissues during lignin biosynthesis studies?

- Methodological Answer : this compound can be detected using LC–MS with quantification via UV spectra due to its distinct absorbance profile. For cellular localization, cryo-TOF-SIMS is employed to map this compound distribution in freeze-fixed xylem tissues by analyzing the m/z 180 ion (this compound fragment) . Relative quantification is achieved through region-of-interest (ROI) analysis of ion intensity, normalized to cell density .

Q. What is the structural basis of this compound’s role as a monolignol transport form?

- Methodological Answer : this compound’s β-D-glucopyranoside structure (SMILES:

COc1cc(C=CCO)ccc1OC2OC(CO)C(O)C(O)C2O) enables solubility and membrane transport. Experimental validation involves radiolabeled this compound administration to plants, followed by autoradiography to track incorporation into lignin. β-glucosidase activity assays (e.g., using Almond-derived enzymes) confirm hydrolysis to coniferyl alcohol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.